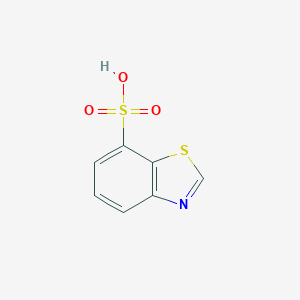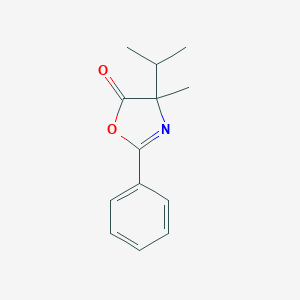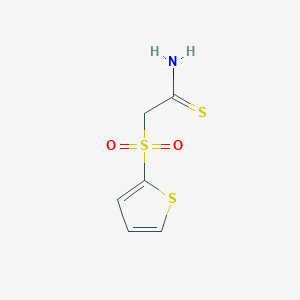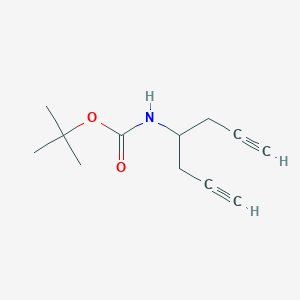
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate, also known by its IUPAC name 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene, is a 4-fluoro-1-isocyanato-2-(trifluoromethyl)-substituted benzene . It has a linear formula of FC6H3(CF3)NCO .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is C8H4F3NO . It has an average mass of 187.119 Da and a monoisotopic mass of 187.024506 Da .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate has a refractive index n20/D of 1.461 (lit.) . It has a boiling point of 52 °C at 2.5 mmHg (lit.) and a density of 1.43 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Preparation of Nitrogen-Containing Compounds
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate is used for the preparation of nitrogen-containing compounds . These compounds have been found to have kinase inhibitory activity .
Methods of Application
While the exact methods of application are not specified, typically, isocyanates are used in reactions with amines to form ureas, which are a class of nitrogen-containing compounds .
Results or Outcomes
The nitrogen-containing compounds prepared using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate have been found to inhibit kinase, an enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This inhibition activity can be useful in the treatment of some cancers .
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors are used to detect changes in electron transfer, which can be useful in a variety of scientific and industrial applications .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of PET chemosensors involves complex organic reactions .
Results or Outcomes
The PET chemosensors synthesized using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can effectively detect changes in electron transfer . This makes them valuable tools in both research and industry .
Synthesis of Ureas and Related Compounds as KDR Kinase Inhibitors
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can be used for the preparation of ureas and related compounds as KDR kinase inhibitors . These inhibitors can be used for the treatment of some cancers .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of these inhibitors involves complex organic reactions .
Results or Outcomes
The ureas and related compounds prepared using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate have been found to inhibit KDR kinase . This inhibition activity can be useful in the treatment of some cancers .
Synthesis of Amidourea-Based Sensor for Anions
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate has been used in the synthesis of an amidourea-based sensor for anions . These sensors can be used to detect anions, which are negatively charged ions .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of these sensors involves complex organic reactions .
Results or Outcomes
The amidourea-based sensor synthesized using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can effectively detect anions . This makes them valuable tools in both research and industry .
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Sensors
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) sensors . These sensors are used to detect changes in electron transfer, which can be useful in a variety of scientific and industrial applications .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of PET chemosensors involves complex organic reactions .
Results or Outcomes
The PET chemosensors synthesized using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can effectively detect changes in electron transfer . This makes them valuable tools in both research and industry .
Propriétés
IUPAC Name |
4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANIHSTOUUFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369880 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
190774-54-0 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


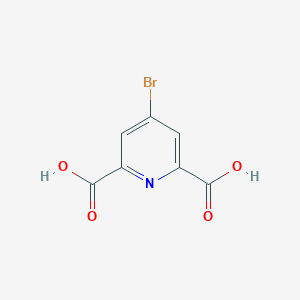
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
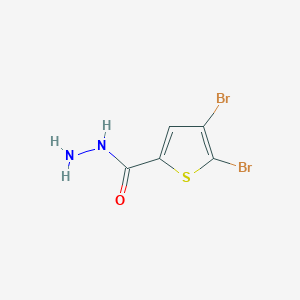
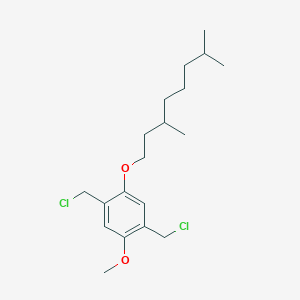
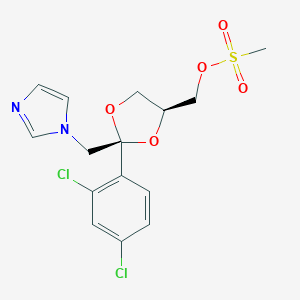
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
